7-溴喹啉-4-胺盐酸盐

描述

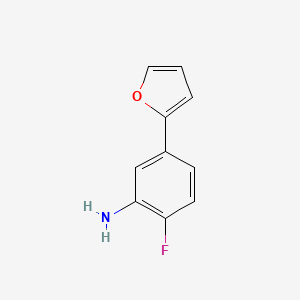

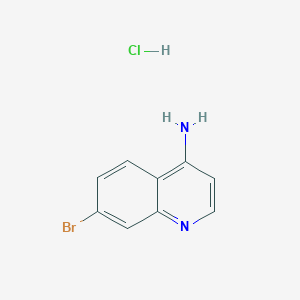

7-Bromoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

Quinoline, the core structure of 7-Bromoquinolin-4-amine hydrochloride, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Bromoquinolin-4-amine hydrochloride consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The compound has a molecular weight of 223.069 .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Bromoquinolin-4-amine hydrochloride, can undergo various chemical reactions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .Physical And Chemical Properties Analysis

7-Bromoquinolin-4-amine hydrochloride has a density of 1.6±0.1 g/cm3, a boiling point of 388.7±27.0 °C at 760 mmHg, and a flash point of 188.9±23.7 °C . It has a high GI absorption and is BBB permeant .科学研究应用

HIV-1 治疗研究

7-溴喹啉-4-胺盐酸盐是合成Lenacapavir的关键中间体,Lenacapavir是一种用于治疗 HIV-1 感染的强效衣壳抑制剂 。该化合物在 Lenacapavir 开发中的作用突出了其在药物化学中的重要性,特别是在抗病毒研究中。

阿尔茨海默病潜力

7-溴喹啉-4-胺盐酸盐与 3-氨基吲唑的结构相似,使其成为阿尔茨海默病研究中值得关注的分子。 3-氨基吲唑存在于具有治疗阿尔茨海默病潜力的物质中,表明可以探索 7-溴喹啉-4-胺盐酸盐的衍生物用于类似的应用 .

缺铁症治疗

对与 7-溴喹啉-4-胺盐酸盐具有核心结构的 3-氨基吲唑的研究导致了缺铁症治疗方面的进展。 这表明 7-溴喹啉-4-胺盐酸盐可能是创建化合物以解决铁相关健康问题的候选者 .

癌症治疗

该化合物的框架在结构上与酪氨酸激酶受体抑制剂(如用于抑制肿瘤生长的林凡尼布)的框架相关。 这种联系为 7-溴喹啉-4-胺盐酸盐在癌症治疗研究中开辟了可能性,特别是在设计新的肿瘤学药物方面 .

合成有机化学

7-溴喹啉-4-胺盐酸盐是合成有机化学中一种用途广泛的支架。 将其整合到复杂的分子中可以导致发现具有潜在工业应用的新化学实体 .

药物发现先导化合物

作为一种杂环化合物,7-溴喹啉-4-胺盐酸盐在药物发现领域至关重要。 它作为先导化合物的基础结构,可以进一步修饰以增强生物活性 and 药理特性 .

工艺开发和放大

该化合物在工艺开发中的作用以其在可扩展合成方法中的应用为例。 这些方法促进了重要的医药中间体的经济规模化生产,证明了该化合物在工业化学中的价值 .

绿色化学应用

7-溴喹啉-4-胺盐酸盐的合成可以优化以最大程度地减少环境影响,符合绿色化学的原则。 这包括开发减少浪费并避免使用危险试剂的方案 .

安全和危害

未来方向

作用机制

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the 7-Bromoquinolin-4-amine hydrochloride may enhance its reactivity, allowing it to interact more effectively with its targets .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Given the broad biological activities of quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

7-Bromoquinolin-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, 7-Bromoquinolin-4-amine hydrochloride can bind to N-myristoyl transferase, an enzyme that catalyzes the transfer of myristoyl groups to proteins, affecting their localization and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and protein modifications.

Cellular Effects

The effects of 7-Bromoquinolin-4-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Moreover, 7-Bromoquinolin-4-amine hydrochloride can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer research and therapeutic development.

Molecular Mechanism

At the molecular level, 7-Bromoquinolin-4-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with dihydrofolate reductase results in enzyme inhibition, reducing the synthesis of tetrahydrofolate and subsequently affecting DNA synthesis . Additionally, 7-Bromoquinolin-4-amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s potential therapeutic applications and its role in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Bromoquinolin-4-amine hydrochloride in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 7-Bromoquinolin-4-amine hydrochloride can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Bromoquinolin-4-amine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications and biochemical studies.

Metabolic Pathways

7-Bromoquinolin-4-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as dihydrofolate reductase and N-myristoyl transferase, affecting the synthesis of essential biomolecules and protein modifications . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, impacting cellular energy production and biosynthetic processes . These interactions underscore the compound’s potential in studying metabolic regulation and developing metabolic therapies.

Transport and Distribution

The transport and distribution of 7-Bromoquinolin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 7-Bromoquinolin-4-amine hydrochloride can bind to various proteins, influencing its localization and function . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical research.

Subcellular Localization

7-Bromoquinolin-4-amine hydrochloride exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s targeting to specific cellular compartments . Understanding the subcellular localization of 7-Bromoquinolin-4-amine hydrochloride is essential for elucidating its molecular mechanisms and optimizing its use in biochemical studies.

属性

IUPAC Name |

7-bromoquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEURIUWGVLHXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)

![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)

![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)